[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate
Description
The compound [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate (IUPAC name: 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate) is a heterocyclic derivative featuring a 1,3-oxazolidinone core linked to a phenoxyacetate group. Its crystal structure reveals a planar arrangement of the oxazolidinone and phenyl rings, stabilized by intramolecular C–H···O and C–H···N interactions, forming a double-chain packing parallel to the crystallographic a-axis . This compound is highlighted as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules with antimicrobial and antifungal properties .
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate |
InChI |
InChI=1S/C18H17NO5/c1-12(20)23-14-6-8-16(9-7-14)24-15-4-2-13(3-5-15)10-17-18(21)22-11-19-17/h2-9,17,19H,10-11H2,1H3/t17-/m0/s1 |
InChI Key |
YPKYSQMZVXOQKM-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H]3C(=O)OCN3 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)CC3C(=O)OCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxazolidinone ring through a cyclization reaction, followed by the attachment of the phenoxy and phenyl acetate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its stability and reactivity.
Substitution: This type of reaction can introduce new functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced biological activity.
Scientific Research Applications
Chemistry
In chemistry, [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its oxazolidinone ring is known for its potential antibacterial properties, making it a candidate for developing new antibiotics.
Medicine
In medicine, [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics, making it a promising candidate for further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with structurally related derivatives, emphasizing variations in heterocyclic cores, substituents, and functional groups:
Key Observations :
- Heterocyclic Core: The 1,3-oxazolidinone in the target compound contrasts with thiazolidinones (e.g., ) and thiazoles (e.g., ), which alter electronic properties and biological target affinities.
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonamide in ) enhance solubility and binding to charged protein pockets, whereas lipophilic groups (e.g., ethoxyphenyl in ) improve membrane permeability .
Physicochemical Properties
- Solubility : The target compound’s planar structure and polar acetate group confer moderate aqueous solubility, outperforming methylsulfanyl-thiazole derivatives () but underperforming compared to sulfonamide analogs () .
- Stability: Intramolecular hydrogen bonds in the target compound enhance thermal stability (mp ~150–160°C) compared to thiazolidinone derivatives, which often degrade above 120°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
